REACTION_SMILES
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[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[Cl:19][C:20]([C:21](=[O:22])[Cl:23])([Cl:24])[Cl:25].[Cl:26][CH2:27][Cl:28].[NH2:1][c:2]1[c:3]2[cH:4][cH:5][cH:6][n:7][c:8]2[cH:9][cH:10][cH:11]1>>[NH:1]([c:2]1[c:3]2[cH:4][cH:5][cH:6][n:7][c:8]2[cH:9][cH:10][cH:11]1)[C:21]([C:20]([Cl:19])([Cl:24])[Cl:25])=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc2ncccc12
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Name
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Type
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product
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Smiles
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O=C(Nc1cccc2ncccc12)C(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |